REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](Cl)=[O:6].Cl.[NH2:12][C:13]1[CH:19]=[CH:18][C:16]([OH:17])=[CH:15][C:14]=1O.[OH-].[Na+].C1COCC1>C(O)C.O>[Cl:1][C:2]1[CH:3]=[C:4]([C:5]2[O:6][C:14]3[CH:15]=[C:16]([OH:17])[CH:18]=[CH:19][C:13]=3[N:12]=2)[CH:8]=[CH:9][CH:10]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)Cl)C=CC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
Cl.NC1=C(C=C(O)C=C1)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for about 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided with a thermometer and a cooling condenser
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 170° to 235° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the excessive acid chloride was removed by distillation
|
Type
|
EXTRACTION
|
Details
|
The reaction solution was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the extract was washed with saturated sodium chloride water solution, and ethyl acetate
|
Type
|
DISTILLATION
|
Details
|
was distilled off
|
Type
|
CUSTOM
|
Details
|
Recrystallizing the residue with water/methanol/THF
|
Type
|
CUSTOM
|
Details
|
drying the crystal
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C=1OC2=C(N1)C=CC(=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.02 mmol | |
AMOUNT: MASS | 250 mg | |
YIELD: PERCENTYIELD | 16.5% | |
YIELD: CALCULATEDPERCENTYIELD | 16.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |